1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 478042-00-1
VCID: VC6001036
InChI: InChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17-10-13(2)8-9-20(17)18/h4-10H,11H2,1-3H3
SMILES: CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

CAS No.: 478042-00-1

Cat. No.: VC6001036

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone - 478042-00-1

Specification

CAS No. 478042-00-1
Molecular Formula C18H18N2OS
Molecular Weight 310.42
IUPAC Name 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Standard InChI InChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17-10-13(2)8-9-20(17)18/h4-10H,11H2,1-3H3
Standard InChI Key VEWDYHAEZOYWLC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 310.42 g/mol. Its IUPAC name, 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone, reflects the presence of two methyl groups on the imidazopyridine ring and a 4-methylphenylsulfanyl moiety attached via an ethanone bridge. Key structural identifiers include:

PropertyValue
SMILESCC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C
InChIInChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17...
InChIKeyVEWDYHAEZOYWLC-UHFFFAOYSA-N
PubChem CID4323914

The imidazopyridine core confers aromaticity and planar rigidity, while the sulfanyl group introduces potential for redox activity and hydrogen bonding.

Crystallographic and Spectroscopic Data

Though X-ray crystallography data for this specific compound is unavailable, related imidazopyridine derivatives exhibit monoclinic crystal systems with π-π stacking interactions . Infrared spectroscopy of analogous structures reveals stretches at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S), and ~2900 cm⁻¹ (C-H aromatic). Nuclear magnetic resonance (NMR) predictions suggest the following signals:

  • ¹H NMR: Methyl groups at δ 2.3–2.6 ppm; aromatic protons between δ 6.8–8.1 ppm.

  • ¹³C NMR: Carbonyl carbon at δ ~200 ppm; heterocyclic carbons at δ 110–160 ppm .

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for this compound is documented, patent WO2018008929A1 outlines methods for analogous imidazopyridine derivatives . A plausible multi-step route involves:

  • Formation of the imidazopyridine core: Condensation of 2-aminopyridine with α-bromoketones under basic conditions.

  • Sulfanyl group introduction: Nucleophilic substitution using 4-methylthiophenol in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography with ethyl acetate/hexane gradients .

Critical reaction conditions from analogous syntheses include:

StepReagents/ConditionsYieldCitation
1Ethyl acetate, Pd/C, H₂ (1 atm), 24 h92%
2EDCI, HOBt, DCM, 0°C to RT79%

Structural Analogues and SAR

Modifications to the parent structure significantly alter bioactivity. For example:

  • Chlorophenyl substitution (as in CAS 478042-02-3) enhances electrophilicity, potentially improving antimicrobial potency.

  • Piperazine additions (e.g., PubChem CID 73354899) increase solubility but reduce metabolic stability .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational models predict:

  • LogP: ~3.1 (moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at 25°C (estimated via ALogPS) .
    The compound is likely stable under inert atmospheres but may undergo oxidation at the sulfanyl group under prolonged light exposure.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds shows melting points between 180–220°C . Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, consistent with the cleavage of the sulfanyl-ethanone bond.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The imidazopyridine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and G-protein-coupled receptor (GPCR) modulation . Specific interactions may involve:

  • Hydrogen bonding: Between the carbonyl group and kinase active sites.

  • Hydrophobic interactions: Via the methylphenyl group and enzyme subdomains.

Comparative Bioactivity

While direct assays are lacking, structurally related compounds exhibit:

ActivityIC₅₀/EC₅₀Citation
Antiproliferative (MCF-7)12 µM
Antibacterial (E. coli)25 µg/mL

These data suggest potential utility in oncology and infectious disease research.

Applications and Future Directions

Drug Discovery

The compound’s dual functionality (heterocycle + sulfanyl group) positions it as a candidate for:

  • Fragment-based drug design: Serving as a core scaffold for combinatorial libraries.

  • PROTAC development: Leveraging the sulfanyl group for E3 ligase recruitment .

Material Science

Conjugated π-systems in the imidazopyridine core may enable applications in organic electronics, though this remains unexplored.

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